molecular formula C12H16BrNO2 B577960 N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE CAS No. 1261956-44-8

N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE

Cat. No.: B577960
CAS No.: 1261956-44-8
M. Wt: 286.169
InChI Key: DASNDQXNTVWQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE is an organic compound with the molecular formula C12H16BrNO2 It is a derivative of benzamide, featuring a bromine atom at the fourth position, an ethoxy group at the second position, and a propyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE typically involves the following steps:

    Ethoxylation: The ethoxy group can be introduced at the second position through a nucleophilic substitution reaction using ethyl alcohol (ethanol) and a suitable base such as sodium ethoxide (NaOEt).

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate compound with propylamine (C3H7NH2) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (RNH2) through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Hydroxylated, cyanated, or aminated derivatives.

Scientific Research Applications

N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy group may enhance its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methyl-N-propylbenzamide: Similar structure with a methyl group at the third position instead of an ethoxy group.

    4-Bromo-N-propylbenzamide: Lacks the ethoxy group at the second position.

    4-Bromo-2-ethoxybenzamide: Lacks the propyl group on the nitrogen atom.

Uniqueness

N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE is unique due to the presence of both the ethoxy group and the propyl group, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-2-ethoxy-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-3-7-14-12(15)10-6-5-9(13)8-11(10)16-4-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASNDQXNTVWQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=C(C=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681833
Record name 4-Bromo-2-ethoxy-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-44-8
Record name 4-Bromo-2-ethoxy-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.